4-Amino-N-(4-methyl-5-oxo-2,5-dihydro-1,2-oxazol-3-yl)benzene-1-sulfonamide

Drug metabolism Sulfonamide hypersensitivity Reactive metabolite

Researchers studying sulfamethoxazole hypersensitivity require a reliable negative control that matches SMX-HA's physicochemical profile without its reactive N-hydroxylamine motif. CAS 96109-00-1 addresses this gap: - Identical MW (269.28 Da) and formula (C₁₀H₁₁N₃O₄S) to SMX-HA for molar dose-matching without confounding. - Lacks the aniline N4-hydroxylamine group, eliminating nitroso/protein adduct interference. - Computed LogP 2.39 & PSA 126.57 Ų enable paired PAMPA/Caco-2 permeability studies vs. SMX (LogP 0.89). Supplied as research-grade material with full analytical characterization; suitable for LC-MS/MS method development and in vitro toxicology.

Molecular Formula C10H11N3O4S
Molecular Weight 269.28 g/mol
CAS No. 96109-00-1
Cat. No. B12894260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(4-methyl-5-oxo-2,5-dihydro-1,2-oxazol-3-yl)benzene-1-sulfonamide
CAS96109-00-1
Molecular FormulaC10H11N3O4S
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESCC1=C(NOC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O4S/c1-6-9(12-17-10(6)14)13-18(15,16)8-4-2-7(11)3-5-8/h2-5,12-13H,11H2,1H3
InChIKeyGQVUGEYKYFREDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(4-methyl-5-oxo-2,5-dihydro-1,2-oxazol-3-yl)benzene-1-sulfonamide (CAS 96109-00-1): Sulfonamide Procurement & Selection Guide


4-Amino-N-(4-methyl-5-oxo-2,5-dihydro-1,2-oxazol-3-yl)benzene-1-sulfonamide (CAS 96109-00-1) is a synthetic sulfonamide featuring a 4-methyl-5-oxo-2,5-dihydroisoxazole heterocycle that exists in keto–enol tautomeric equilibrium with its 5-hydroxy-4-methylisoxazole form . With molecular formula C10H11N3O4S and molecular weight 269.28 g/mol, it bears one additional oxygen atom compared to the clinical antibiotic sulfamethoxazole (SMX; C10H11N3O3S, 253.28 g/mol) and is a constitutional isomer of the sulfamethoxazole N4-hydroxylamine metabolite (SMX-HA; CAS 114438-33-4) . The compound is cataloged under EPA DSSTox identifier DTXSID10759850 and is available from specialty chemical suppliers as a research-grade small molecule .

Why Sulfamethoxazole Cannot Substitute for CAS 96109-00-1 in Research and Development Applications


Although CAS 96109-00-1 shares the 4-aminobenzenesulfonamide pharmacophore with sulfamethoxazole (SMX) and sulfatroxazole, generic substitution is precluded by three structural features that produce quantifiable physicochemical divergence. First, the 4-methyl-5-oxo (or 5-hydroxy-4-methyl) isoxazole substitution pattern creates a tautomeric equilibrium absent from the fully aromatic 5-methylisoxazole ring of SMX, altering both hydrogen-bond donor/acceptor topology and electronic distribution on the heterocycle . Second, the compound is a constitutional isomer of SMX hydroxylamine (SMX-HA, CAS 114438-33-4)—the reactive metabolite responsible for sulfonamide hypersensitivity—yet the hydroxyl group resides on the isoxazole C5 rather than the aniline N4, resulting in distinct LogP (2.39 vs. 2.81), PSA (126.57 vs. 112.84 Ų), and predicted reactivity profiles . Third, the computed LogP difference of +1.50 relative to SMX (2.39 vs. 0.89) indicates meaningfully altered membrane partitioning behavior that cannot be replicated by the parent antibiotic [1]. These differences mandate compound-specific qualification rather than class-based interchange.

Quantitative Differentiation Evidence for CAS 96109-00-1 Against Closest Structural Analogs


Regioisomeric Differentiation from Sulfamethoxazole N4-Hydroxylamine: Same Formula, Divergent Toxophoric Potential

CAS 96109-00-1 is a constitutional isomer of sulfamethoxazole hydroxylamine (SMX-HA, CAS 114438-33-4); both share molecular formula C10H11N3O4S and exact mass 269.0470 Da, but differ in the position of the hydroxyl group. In CAS 96109-00-1, the OH is located at the isoxazole C5 position (as the enol tautomer of the 5-oxo form), whereas in SMX-HA the OH resides on the aniline N4 nitrogen, forming a reactive hydroxylamine [1]. This positional difference produces distinct computed LogP values (2.39 vs. 2.81) and PSA values (126.57 vs. 112.84 Ų) despite identical molecular weight . Critically, SMX-HA is the established mediator of idiosyncratic sulfonamide hypersensitivity through further oxidation to the nitroso metabolite and subsequent protein adduct formation, a pathway that is structurally inaccessible to CAS 96109-00-1 because the hydroxyl group is on the heterocycle rather than the aniline nitrogen [2].

Drug metabolism Sulfonamide hypersensitivity Reactive metabolite Structural isomer

Enhanced Lipophilicity and Hydrogen-Bond Capacity Relative to Sulfamethoxazole Parent Compound

Compared to the parent antibiotic sulfamethoxazole (SMX, CAS 723-46-6), CAS 96109-00-1 exhibits a substantially higher computed octanol–water partition coefficient (cLogP 2.39 vs. 0.89, Δ = +1.50), indicating approximately 32-fold greater lipophilicity . Simultaneously, the topological polar surface area is increased (tPSA 126.57 vs. 106.60 Ų, Δ = +19.97 Ų) owing to the additional oxygen atom on the isoxazole ring, which also adds one hydrogen-bond donor (total HBD = 3 vs. 2 for SMX) [1]. This combination—higher LogP with higher PSA—is atypical for classical sulfonamide SAR and suggests that CAS 96109-00-1 may exhibit a distinct pharmacokinetic partitioning profile in which passive membrane permeability is enhanced without sacrificing aqueous solubility to the same degree as would be predicted from LogP alone [2].

Physicochemical profiling Membrane permeability Drug-likeness Sulfonamide SAR

Tautomeric Equilibrium (Keto–Enol) Distinguishes Target Binding Modality from Fully Aromatic Isoxazole Sulfonamides

Unlike sulfamethoxazole, sulfatroxazole, and sulfisoxazole—all of which contain a fully aromatic isoxazole ring—CAS 96109-00-1 exists in a keto–enol tautomeric equilibrium between the 4-methyl-5-oxo-2,5-dihydroisoxazole (keto) and 5-hydroxy-4-methylisoxazole (enol) forms . This tautomerism introduces conformational and electronic plasticity at the heterocycle that is absent from the aromatic comparator series. The enol tautomer presents a hydrogen-bond donor (C5–OH) oriented toward the sulfonamide linkage, capable of forming intramolecular or target-mediated hydrogen bonds not available to SMX. Conversely, the keto tautomer (C5=O) presents a hydrogen-bond acceptor at a position that is a methyl group (C5–CH3) in SMX [1]. In sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase, COX-2, dihydropteroate synthase), the heterocycle substituent at the position equivalent to isoxazole C5 is a critical determinant of isoform selectivity and binding orientation; the tautomeric switch between OH and =O at this position thus represents a binding modality not sampled by any approved sulfonamide drug [2].

Tautomerism Molecular recognition Enzyme inhibition Scaffold diversification

5-Hydroxyisoxazole Motif as a Pre-formed Metabolic Endpoint: Evidence from Sulfatroxazole Pharmacokinetics

The 5-hydroxy-4-methylisoxazole moiety present in CAS 96109-00-1 has been identified as the predominant metabolic endpoint of sulfatroxazole (4-amino-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide, CAS 23256-23-7) in humans, where hydroxylation of the 5-methyl group accounts for approximately 70% of the administered dose, forming the 5-hydroxymethyl and subsequently 5-hydroxy metabolites [1]. This establishes that the 5-hydroxyisoxazole substitution pattern—structurally identical to the enol tautomer of CAS 96109-00-1—is a biologically accessible and stable chemical entity in vivo. In contrast, sulfamethoxazole metabolism proceeds primarily via N4-hydroxylation to the reactive SMX-HA (accounting for ~3% of urinary excretion) rather than isoxazole ring hydroxylation [2]. CAS 96109-00-1 therefore represents a 'pre-metabolized' scaffold that bypasses the oxidative step required for sulfatroxazole clearance while avoiding the N-hydroxylamine toxophoric pathway of SMX metabolism [3].

Drug metabolism Pharmacokinetics Hydroxylation Metabolite identification

4-Methyl vs. 5-Methyl Isoxazole Substitution: Positional Isomer Differentiation from Sulfamethoxazole-Class Antibiotics

CAS 96109-00-1 bears the methyl substituent at the isoxazole 4-position, whereas sulfamethoxazole (SMX) and the broader 5-methylisoxazole sulfonamide class place the methyl at the 5-position [1]. This positional isomerism alters the electronic environment of the isoxazole ring: in 5-methylisoxazoles, the methyl group is conjugated with the ring oxygen (O1), exerting an electron-donating effect that increases ring electron density; in 4-methylisoxazoles, the methyl is adjacent to both the C3-sulfonamide attachment and the C5 substituent, creating a different steric and electronic profile at the ring atoms critical for dihydropteroate synthase (DHPS) binding [2]. The DHPS inhibitory activity of sulfonamides depends on the pKa of the sulfonamide NH proton (which governs ionization at physiological pH and thus PABA competition), and this pKa is modulated by the heterocycle substituent pattern [3]. The 4-methyl-5-hydroxy (or 5-oxo) combination in CAS 96109-00-1 is not represented in any clinically approved sulfonamide antibiotic, indicating unexplored SAR space at the DHPS active site.

Structure-activity relationship Positional isomer Isoxazole substitution Antibacterial pharmacophore

Recommended Research and Industrial Application Scenarios for CAS 96109-00-1


Negative Control for Sulfamethoxazole Hydroxylamine (SMX-HA) Reactivity and Cytotoxicity Assays

Because CAS 96109-00-1 shares the exact molecular formula (C10H11N3O4S) and nearly identical mass (269.28 Da) with SMX-HA but lacks the N-hydroxylamine motif responsible for nitroso metabolite formation and protein adduction, it is ideally suited as a physicochemical-matched negative control in cellular cytotoxicity, immunogenicity, and haptenization assays designed to probe SMX-HA-mediated idiosyncratic drug reactions . Researchers can dose-match by molar concentration without confounding from MW differences.

Metabolite Identification and Quantification Standard for Sulfatroxazole 5-Hydroxy Metabolite Studies

The 5-hydroxy-4-methylisoxazole moiety of CAS 96109-00-1 matches the structure of the major hydroxylated metabolite of sulfatroxazole, which accounts for ~70% of its human clearance . The compound can serve as an authentic reference standard for LC-MS/MS method development and quantification of this metabolite in pharmacokinetic or environmental fate studies, providing a commercially available alternative to custom synthesis of the metabolite.

Scaffold for Exploring Carbonic Anhydrase or DHPS Inhibitor SAR Beyond the 5-Methylisoxazole Series

The 4-methyl-5-oxo/5-hydroxy isoxazole substitution pattern of CAS 96109-00-1 is absent from all clinically approved sulfonamide drugs, representing unexplored chemical space at targets where isoxazole substituents govern isoform selectivity, such as carbonic anhydrase (CA II, CA IX, CA XII) and dihydropteroate synthase (DHPS) . The compound can be used as a starting scaffold for fragment-based screening or as a synthetic intermediate for further derivatization, particularly at the C5 position where the tautomeric OH/=O group provides a synthetic handle for etherification or esterification [1].

Physicochemical Probe for Sulfonamide Membrane Permeability Studies

With a computed LogP of 2.39—substantially higher than sulfamethoxazole (0.89) yet with concomitantly elevated PSA (126.57 vs. 106.60 Ų)—CAS 96109-00-1 occupies an atypical region of physicochemical space for sulfonamides . This property profile makes it a useful probe compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies aimed at decoupling the contributions of lipophilicity and polar surface area to sulfonamide passive permeability, particularly when compared head-to-head against SMX and SMX-HA.

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